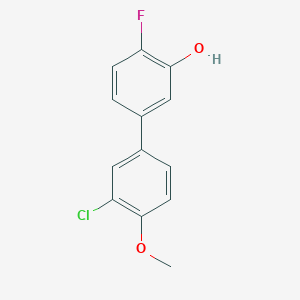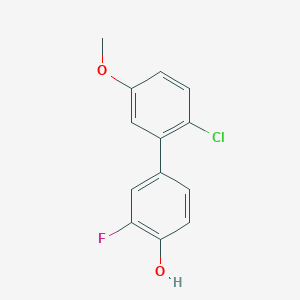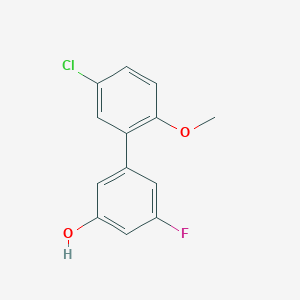
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (5-CMFP95) is a synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in various scientific fields. 5-CMFP95 is a type of phenol, a class of organic compounds characterized by the presence of a hydroxyl group attached to a benzene ring. 5-CMFP95 has a unique structure that allows it to interact with various molecules and undergo various chemical reactions.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied in various scientific research applications, including its use as a fluorescent probe for sensing proteins and other biomolecules. 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has also been used in the synthesis of various pharmaceuticals and other compounds, and as a catalyst in organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in the fields of material science and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions. For example, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% have not been studied in detail. However, it is known that 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can interact with various molecules and undergo various chemical reactions, which could potentially have an effect on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its ability to form complexes with metal ions, which can then be used as catalysts for a variety of organic reactions. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be used to form fluorescent probes for the detection of proteins and other biomolecules. The main limitation of using 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which could lead to unexpected results.
Orientations Futures
Future research on 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% could focus on furthering our understanding of its mechanism of action, as well as its potential applications in various scientific fields. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential toxicity. Additionally, further research could be conducted on the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and other related compounds, as well as the development of new uses for 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as a therapeutic agent.
Méthodes De Synthèse
5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. In the first step, 4-methoxyphenol is reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of an amine base, such as triethylamine, to form 5-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide. This intermediate compound is then reacted with sodium hydroxide to form 5-(3-chloro-4-methoxyphenyl)-2-fluorophenol.
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-11(15)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTBIQXBGJOWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684413 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-86-2 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)


![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)

![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)




